3-(Trifluoromethyl)-dl-phenylalanine
Overview
Description
3-(Trifluoromethyl)-dl-phenylalanine is an amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring of phenylalanine.
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group in 3-(Trifluoromethyl)-dl-phenylalanine has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the interactions of this compound with enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group can participate in radical trifluoromethylation of carbon-centered radical intermediates .
Cellular Effects
The cellular effects of this compound are not fully understood yet. Compounds with trifluoromethyl groups have been shown to influence cell function. For example, 4′-C-trifluoromethyl modified oligodeoxynucleotides have been found to slightly decrease the thermal stability of ODN/RNA duplexes and lead to improved nuclease resistance .
Molecular Mechanism
The trifluoromethyl group is known to participate in radical trifluoromethylation of carbon-centered radical intermediates . This process could potentially influence the binding interactions of this compound with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the effects of this compound could change over time in laboratory settings, potentially influencing its stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. It is known that compounds with trifluoromethyl groups can have biological effects. For example, 4′-C-trifluoromethyl modified oligodeoxynucleotides have been found to slightly decrease the thermal stability of ODN/RNA duplexes and lead to improved nuclease resistance . This suggests that the effects of this compound could vary with dosage in animal models.
Metabolic Pathways
The trifluoromethyl group is known to participate in radical trifluoromethylation of carbon-centered radical intermediates . This suggests that this compound could be involved in similar metabolic pathways.
Transport and Distribution
Compounds with trifluoromethyl groups have been shown to influence cell function . This suggests that this compound could interact with transporters or binding proteins, influencing its localization or accumulation.
Subcellular Localization
It is known that compounds with trifluoromethyl groups can influence cell function . This suggests that this compound could be directed to specific compartments or organelles, potentially influencing its activity or function.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts, under specific reaction conditions.
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)-dl-phenylalanine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)-dl-phenylalanine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the trifluoromethyl group or other functional groups in the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted phenylalanine derivatives .
Scientific Research Applications
3-(Trifluoromethyl)-dl-phenylalanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-dl-phenylalanine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can influence the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties . These effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Trifluoromethylphenylalanine: Similar in structure but may differ in the position of the trifluoromethyl group.
Trifluoromethylphenylglycine: Another amino acid derivative with a trifluoromethyl group.
Trifluoromethylphenylalaninol: A related compound with an alcohol functional group instead of an amino group.
Uniqueness: 3-(Trifluoromethyl)-dl-phenylalanine is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
3-(Trifluoromethyl)-dl-phenylalanine is a synthetic amino acid derivative that has garnered attention in pharmacological and biochemical research due to its unique structural properties and biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and alters its interaction with biological targets, making it a valuable candidate for various therapeutic applications.
- Molecular Formula : C9H8F3N
- Molecular Weight : Approximately 201.16 g/mol
- Structure : The trifluoromethyl group (CF3) is known for increasing the potency of compounds by enhancing metabolic stability and altering binding interactions with proteins and enzymes.
The biological activity of this compound can be attributed to several mechanisms:
- Enhanced Binding Affinity : The presence of the trifluoromethyl group increases the lipophilicity of the compound, which may improve its ability to cross cellular membranes and bind to target proteins.
- Inhibition of Enzymatic Pathways : Research indicates that this compound can inhibit specific enzymatic pathways involved in neurotransmitter synthesis and metabolism, potentially impacting neurological functions .
- Impact on Insulin Signaling : Studies have shown that phenylalanine analogs can impair insulin signaling pathways, suggesting that modifications like trifluoromethyl substitution may further influence these metabolic processes .
Pharmacological Research
This compound is being investigated for its potential applications in drug development, particularly in the following areas:
- Agrochemicals : The compound's derivatives have shown promise in enhancing the efficacy of agrochemical formulations due to their biological activity against pests and diseases.
- Cancer Therapy : Compounds with trifluoromethyl substitutions have demonstrated significant anti-cancer activity across various human cancer cell lines. For instance, derivatives have been reported to exhibit IC50 values lower than standard chemotherapeutic agents like Doxorubicin, indicating their potential as effective anti-cancer agents .
Case Studies
- Inhibition Studies : A study exploring the effects of this compound on insulin signaling in 3T3-L1 adipocytes revealed that increased concentrations of this compound led to a significant reduction in insulin receptor phosphorylation, indicating impaired insulin signaling .
- Antibacterial Activity : Research has indicated that trifluoromethyl-substituted phenylalanine derivatives possess antibacterial properties, with minimum inhibitory concentrations (MICs) against various bacterial strains being significantly lower than those of traditional antibiotics .
Comparative Analysis of Biological Activity
Compound | Biological Activity | IC50/ MIC Values |
---|---|---|
This compound | Inhibits insulin signaling | Not specified |
Derivatives with CF3 substitution | Anti-cancer activity | IC50 = 22.4 - 44.4 μM |
Trifluoromethyl analogs | Antibacterial properties | MIC = 4.88 µg/mL |
Properties
IUPAC Name |
2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURBNIPKSRJAIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980024 | |
Record name | 3-(Trifluoromethyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90980024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63701-37-1 | |
Record name | 3-(Trifluoromethyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90980024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethyl)-DL-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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